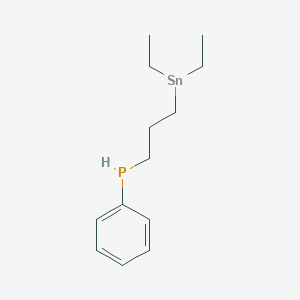![molecular formula C8H13N5O2 B14618521 ethyl 5-[(E)-dimethylaminodiazenyl]-1H-pyrazole-4-carboxylate CAS No. 58456-63-6](/img/structure/B14618521.png)
ethyl 5-[(E)-dimethylaminodiazenyl]-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-[(E)-dimethylaminodiazenyl]-1H-pyrazole-4-carboxylate is a synthetic organic compound belonging to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with an ethyl ester group and a dimethylaminodiazenyl group. The E/Z designation indicates the geometric configuration of the substituents around the double bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(E)-dimethylaminodiazenyl]-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl 5-amino-1H-pyrazole-4-carboxylate with dimethylamine and a diazotizing agent under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and at a temperature range of 0-5°C to ensure the stability of the diazonium intermediate.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of automated systems ensures consistent product quality and high yield. The final product is purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-[(E)-dimethylaminodiazenyl]-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
Ethyl 5-[(E)-dimethylaminodiazenyl]-1H-pyrazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ethyl 5-[(E)-dimethylaminodiazenyl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 5-amino-1H-pyrazole-4-carboxylate: A precursor in the synthesis of ethyl 5-[(E)-dimethylaminodiazenyl]-1H-pyrazole-4-carboxylate.
Dimethylaminodiazenyl derivatives: Compounds with similar diazenyl groups but different core structures.
Uniqueness
This compound is unique due to its specific substitution pattern and geometric configuration, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
58456-63-6 |
|---|---|
Formule moléculaire |
C8H13N5O2 |
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
ethyl 5-[(E)-dimethylaminodiazenyl]-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C8H13N5O2/c1-4-15-8(14)6-5-9-10-7(6)11-12-13(2)3/h5H,4H2,1-3H3,(H,9,10)/b12-11+ |
Clé InChI |
NSPHOSJPVHHXCL-VAWYXSNFSA-N |
SMILES isomérique |
CCOC(=O)C1=C(NN=C1)/N=N/N(C)C |
SMILES canonique |
CCOC(=O)C1=C(NN=C1)N=NN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


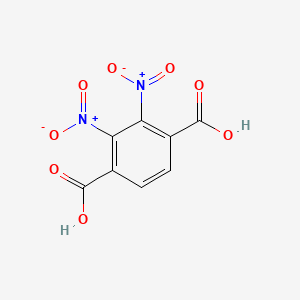

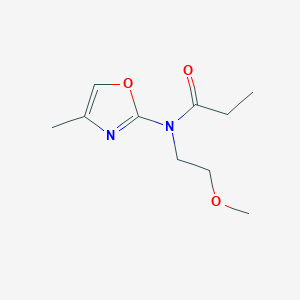
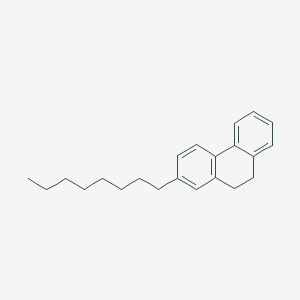
![Methyl 7-{2-[(acetyloxy)methyl]-5-oxopyrrolidin-1-YL}heptanoate](/img/structure/B14618457.png)



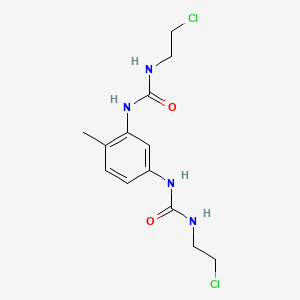
![Benzamide, N-[2-oxo-2-(phenylamino)-1-[(phenylmethyl)thio]ethyl]-](/img/structure/B14618493.png)
![[2-Methyl-5-(propan-2-yl)-1,4-phenylene]bis(trimethylsilane)](/img/structure/B14618497.png)
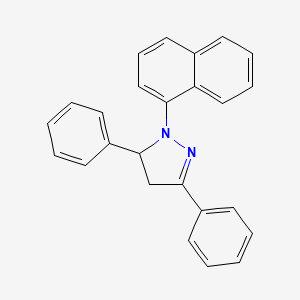
![1-[2-(2-Chlorophenyl)pentyl]imidazole;nitric acid](/img/structure/B14618506.png)
